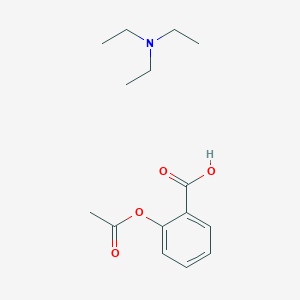
2-acetyloxybenzoic acid;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyloxybenzoic acid;N,N-diethylethanamine: is a chemical compound that combines the properties of both an ester and an amine. The ester component, 2-acetyloxybenzoic acid, is commonly known as acetylsalicylic acid, which is widely used as an analgesic and anti-inflammatory agent. The amine component, N,N-diethylethanamine, is a tertiary amine that is often used as a base in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyloxybenzoic acid;N,N-diethylethanamine typically involves the esterification of salicylic acid with acetic anhydride to form 2-acetyloxybenzoic acid. This is followed by the reaction of 2-acetyloxybenzoic acid with N,N-diethylethanamine under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amine addition reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Halogenated derivatives, such as brominated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-acetyloxybenzoic acid;N,N-diethylethanamine is used as a reagent in organic synthesis, particularly in the formation of ester and amine derivatives.
Biology: The compound is studied for its potential biological activities, including its analgesic and anti-inflammatory properties.
Medicine: The ester component, 2-acetyloxybenzoic acid, is widely used in medicine as acetylsalicylic acid (aspirin). The combination with N,N-diethylethanamine is explored for enhanced therapeutic effects.
Industry: In industrial applications, the compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-acetyloxybenzoic acid;N,N-diethylethanamine involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. The amine component may enhance the solubility and bioavailability of the compound, contributing to its overall effectiveness.
Comparación Con Compuestos Similares
Acetylsalicylic acid (aspirin): Shares the ester component but lacks the amine group.
N,N-diethylethanamine: Shares the amine component but lacks the ester group.
Uniqueness: The combination of an ester and an amine in 2-acetyloxybenzoic acid;N,N-diethylethanamine provides unique properties, such as enhanced solubility and potential synergistic effects in therapeutic applications. This makes it distinct from its individual components and other similar compounds.
Propiedades
Número CAS |
92953-32-7 |
|---|---|
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-acetyloxybenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H8O4.C6H15N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-7(5-2)6-3/h2-5H,1H3,(H,11,12);4-6H2,1-3H3 |
Clave InChI |
GTFJMIBLFIWFHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















